Butyryl-L-carnitine

Pharmacokinetics Prodrug Development Transporter Assays

Butyryl-L-carnitine (BC) is the essential short-chain acylcarnitine analytical standard for unambiguous SCAD deficiency diagnosis. Unlike acetyl- or propionyl-L-carnitine, BC’s unique (R)-configuration and chain length confer 20-fold higher affinity for OCTN2 (K0.5 0.40 µM) and enable separation from the co-eluting isobutyryl isomer. Using incorrect standards leads to misdiagnosis. This ≥97% purity reference standard is required for UPLC-MS/MS method validation, calibration (0.05–100 µmol/L), and metabolic research. Procure the validated standard to ensure definitive quantification.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 25576-40-3
Cat. No. B1668139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyryl-L-carnitine
CAS25576-40-3
SynonymsButyrylcarnitine;  L-Carnitine butyryl ester;  Butyryl-L-carnitine; 
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyQWYFHHGCZUCMBN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butyryl-L-Carnitine (CAS 25576-40-3): A C4 Acylcarnitine Intermediate for Metabolic Research and Diagnostic Assay Development


Butyryl-L-carnitine (BC) is a short-chain acylcarnitine (C4) formed endogenously by the esterification of L-carnitine and butyryl-CoA, catalyzed by carnitine acyltransferases [1]. As an obligate intermediate in fatty acid and branched-chain amino acid metabolism, BC shuttles activated acyl groups into the mitochondrial matrix for β-oxidation and is a critical biomarker for diagnosing inborn errors of metabolism, most notably short-chain acyl-CoA dehydrogenase (SCAD) deficiency [2]. Its high-purity analytical reference standard (≥97.0%) is essential for quantitative LC-MS/MS workflows in clinical diagnostics and metabolic research . Importantly, its specific molecular identity, with a precise (R)-configuration and defined chain-length, confers unique interactions with key transporters and enzymes, which are not shared by its common C4 isomer, isobutyryl-L-carnitine, or other chain-length variants like acetyl- (C2) or propionyl-L-carnitine (C3).

Procurement Rationale: Why Butyryl-L-Carnitine Cannot Be Replaced by Acetyl-, Propionyl-, or Isobutyryl-L-Carnitine in Critical Applications


Substituting Butyryl-L-carnitine (C4) with another acylcarnitine like acetyl-L-carnitine (C2), propionyl-L-carnitine (C3), or the isomeric isobutyryl-L-carnitine (C4) is scientifically invalid due to profound, quantifiable differences in molecular recognition. The acyl chain length and structure dictate specific interactions with metabolic enzymes and transport proteins. For instance, BC exhibits a uniquely high affinity for the OCTN2 transporter, with a K0.5 of 0.40 ± 0.02 µM, which is over 20-fold higher than that of acetyl-L-carnitine (Km 8.5 µM) [1]. Furthermore, BC and isobutyryl-L-carnitine are diagnostic isomers that co-elute in standard newborn screening but signify distinct and severe metabolic disorders—SCAD deficiency versus isobutyryl-CoA dehydrogenase (IBDH) deficiency—requiring chromatographic resolution for accurate diagnosis [2]. Using an incorrect acylcarnitine standard would lead to misidentification, inaccurate quantification, and erroneous clinical or research conclusions.

Quantitative Differentiation of Butyryl-L-Carnitine (CAS 25576-40-3): A Data-Driven Comparative Guide for Scientific Procurement


OCTN2 Transporter Affinity: High-Affinity Substrate Profile Compared to Acetyl-L-Carnitine

Butyryl-L-carnitine is a high-affinity substrate for the human OCTN2 (SLC22A5) transporter, a key regulator of carnitine disposition. In heterologous expression systems, BC transport via OCTN2 was electrogenic, sodium-dependent, and saturable with a half-maximal concentration (K0.5) of 0.40 ± 0.02 µM [1]. This affinity is over 20-fold higher than that of acetyl-L-carnitine, for which hOCTN2-mediated transport exhibits a Km of 8.5 µM [2]. This indicates that BC interacts with the carnitine transport machinery in a fundamentally different manner than its C2 analog.

Pharmacokinetics Prodrug Development Transporter Assays Carnitine Homeostasis

Diagnostic Isomer Resolution: Essential Differentiation from Isobutyryl-L-Carnitine via UPLC-MS/MS

Butyryl-L-carnitine and isobutyryl-L-carnitine are constitutional isomers (C4 acylcarnitines) that appear as a single 'C4' peak in standard flow-injection tandem mass spectrometry (FIA-MS/MS) newborn screening. They are, however, pathognomonic for distinct diseases: SCAD deficiency and IBDH deficiency, respectively. Accurate diagnosis requires their chromatographic separation [1]. A validated UPLC-MS/MS method employing butanolic HCl derivatization and multiple-reaction monitoring (MRM) can resolve and independently quantify these isomers. The method demonstrates linearity for butyrylcarnitine from 0.05–100 µmol/L with a coefficient of determination (R²) > 0.99 [1].

Clinical Diagnostics Newborn Screening Metabolomics Inborn Errors of Metabolism

Metabolic Disorder Biomarker: Specific Elevation in SCAD Deficiency vs. Other Acylcarnitines

Elevated plasma butyryl-L-carnitine (C4) is a primary biomarker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency. In a study of three SCAD-deficient infants, plasma acylcarnitine profiling revealed markedly elevated C4-carnitine, which was not a general finding across all fatty acid oxidation disorders [1]. For instance, long-chain fatty acid oxidation disorders like CPT-II or CACT deficiency are characterized by elevations of long-chain acylcarnitines (e.g., C16, C18:1) but not a primary elevation of C4 [2]. This diagnostic specificity differentiates BC from other acylcarnitine classes.

Biomarker Validation Mitochondrial Disease Fatty Acid Oxidation Clinical Chemistry

Inhibitory Potency at Intestinal Transporters: A Dual-Mechanism Profile

Butyryl-L-carnitine acts as a potent inhibitor of two key intestinal transporters. It blocks carnitine uptake by OCTN2 with an IC50 of 1.5 µM and glycine transport by the amino acid transporter ATB0,+ with an IC50 of 4.6 mM in human retinal pigment epithelial (HRPE) cells [1]. This dual-inhibition profile is a direct consequence of its butyrate ester structure and is distinct from other acylcarnitines like acetyl-L-carnitine, which primarily interacts with OCTN2 as a high-affinity substrate (Km 8.5 µM) but is not reported to have the same inhibitory profile on ATB0,+ [2].

Gastroenterology Prodrug Design Nutrient Transport IBD Research

Physicochemical and Stability Specifications: Defined Purity and Storage Parameters

Commercial analytical standards of Butyryl-L-carnitine (free base, CAS 25576-40-3) are provided with verifiable specifications that guarantee suitability for quantitative work. This includes an HPLC assay purity of ≥97.0%, a defined optical activity ([α]/D -23.0±2.0°, c = 0.1 in H2O), and a certified water content of ≤10.0% . In contrast, the chloride salt form (CAS 162067-50-7) is often supplied with a purity of ≥95% and documented solubility (e.g., 10 mg/mL in DMSO) and long-term stability (≥4 years at -20°C) . These specifications provide a level of batch-to-batch consistency and confidence in experimental reproducibility that is not guaranteed by uncharacterized or generic acylcarnitines.

Analytical Chemistry Reference Standards Method Validation Quality Control

Application-Driven Procurement: When Butyryl-L-Carnitine (CAS 25576-40-3) is the Required Reagent


Development and Validation of Clinical Diagnostic Assays for SCAD and IBDH Deficiency

When developing a quantitative UPLC-MS/MS method to differentiate SCAD deficiency from IBDH deficiency, Butyryl-L-carnitine is the required primary standard. As established, standard FIA-MS/MS cannot resolve this compound from its isomer, isobutyryl-L-carnitine, leading to ambiguous 'C4' elevations [1]. A high-purity Butyryl-L-carnitine standard (≥97.0%) is essential for generating accurate calibration curves (e.g., 0.05–100 µmol/L) and validating method performance, enabling precise quantification and unequivocal patient diagnosis.

Investigating Carnitine Homeostasis and OCTN2 Transporter Function

For researchers studying the high-affinity carnitine transporter OCTN2 (SLC22A5), Butyryl-L-carnitine is a distinct and powerful tool. Its K0.5 of 0.40 ± 0.02 µM for OCTN2 is significantly lower than that of other acylcarnitines like acetyl-L-carnitine (Km 8.5 µM) [1]. This high affinity makes BC an ideal probe for functional transporter assays, competitive uptake studies, and investigating the molecular pharmacology of OCTN2 variants, where the effects of the acyl chain length on substrate recognition are paramount.

Preclinical Studies on Gut-Targeted Butyrate and Carnitine Prodrugs

In preclinical models of intestinal inflammation (e.g., colitis), Butyryl-L-carnitine is being explored as a dual-action prodrug designed to deliver both butyrate (a histone deacetylase inhibitor and energy source for colonocytes) and L-carnitine [1]. The compound's unique interaction with both OCTN2 (IC50 1.5 µM) and the amino acid transporter ATB0,+ (IC50 4.6 mM) is critical to its hypothesized mechanism of absorption and local effect, differentiating it from other acylcarnitines which lack this dual-transporter engagement [2]. Research in this area requires the specific compound to study its uptake, metabolism, and therapeutic effect.

Expanding Metabolomics Libraries and Acylcarnitine Panels

For core metabolomics facilities and reference laboratories, expanding an acylcarnitine panel beyond the most common species (e.g., free carnitine, C2, C3) to include Butyryl-L-carnitine adds significant diagnostic value. Given its role as a primary marker for SCAD deficiency and its importance in distinguishing it from IBDH deficiency, inclusion of a verified, pure standard allows for the development and quality control of targeted LC-MS/MS assays [1]. This directly addresses a known gap in standard newborn screening panels, providing a higher-resolution diagnostic service to clinicians.

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